

¹H NMR spectrum analysis of isopropyl formate

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Compound of Interest

Compound Name: Isopropyl formate

Cat. No.: B1221721

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Spectral Data Analysis of Isopropyl Formate

The ¹H NMR spectrum of **isopropyl formate** is characterized by three distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), coupling constants (J), and integration values are summarized in the table below.

Table 1: ¹H NMR Spectral Data for Isopropyl Formate

Signal Assignment	Chemical Shift (δ) in ppm	Multiplicity	Integration	Coupling Constant (J) in Hz
a (Formyl Proton, -OCHO)	~8.02	Singlet (s)	1H	N/A
b (Methine Proton, -CH(CH ₃) ₂)	~5.14	Septet (sept)	1H	~6.3
c (Methyl Protons, -CH(CH ₃) ₂)	~1.28	Doublet (d)	6H	~6.3

The formate proton (a) appears as a singlet at approximately 8.02 ppm because it has no adjacent protons to couple with.^{[1][2]} The methine proton (b) of the isopropyl group resonates as a septet around 5.14 ppm, a result of being coupled to the six equivalent protons of the two

methyl groups ($n+1=7$).^{[1][2]} Conversely, the six equivalent methyl protons (c) appear as a doublet at about 1.28 ppm due to coupling with the single methine proton ($n+1=2$).^{[1][2]} The integration ratio of 1:1:6 for signals a, b, and c, respectively, confirms the proton count for each unique environment in the **isopropyl formate** molecule.^{[1][2]}

Experimental Protocol for ^1H NMR Spectroscopy

The following protocol outlines the methodology for acquiring a high-resolution ^1H NMR spectrum of **isopropyl formate**.

2.1. Sample Preparation

- **Sample Purity:** Ensure the **isopropyl formate** sample is of high purity to avoid signals from impurities that may complicate spectral analysis.
- **Solvent Selection:** Use a deuterated solvent to avoid large solvent signals in the spectrum. Deuterated chloroform (CDCl_3) is a common and suitable choice for **isopropyl formate**.^[2]
- **Concentration:** Prepare the sample by dissolving approximately 5-25 mg of **isopropyl formate** in 0.6-0.7 mL of the deuterated solvent.^[1] For a liquid sample like **isopropyl formate**, a concentration of around 1-5% (v/v) is typically sufficient.
- **NMR Tube:** Use a clean, dry, and unscratched 5 mm NMR tube.^{[3][4]}
- **Filtration:** To remove any particulate matter that can degrade spectral resolution, filter the sample solution directly into the NMR tube through a Pasteur pipette with a small cotton or glass wool plug.^{[1][3]}
- **Internal Standard:** Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm.^[2] Modern NMR instruments can often reference the spectrum to the residual solvent peak.

2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a ^1H NMR experiment on a 400 MHz or 500 MHz spectrometer:

- **Spectrometer Frequency:** 400 or 500 MHz

- Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
- Spectral Width: A spectral width of 10-12 ppm is appropriate.
- Temperature: Standard ambient probe temperature (e.g., 298 K).

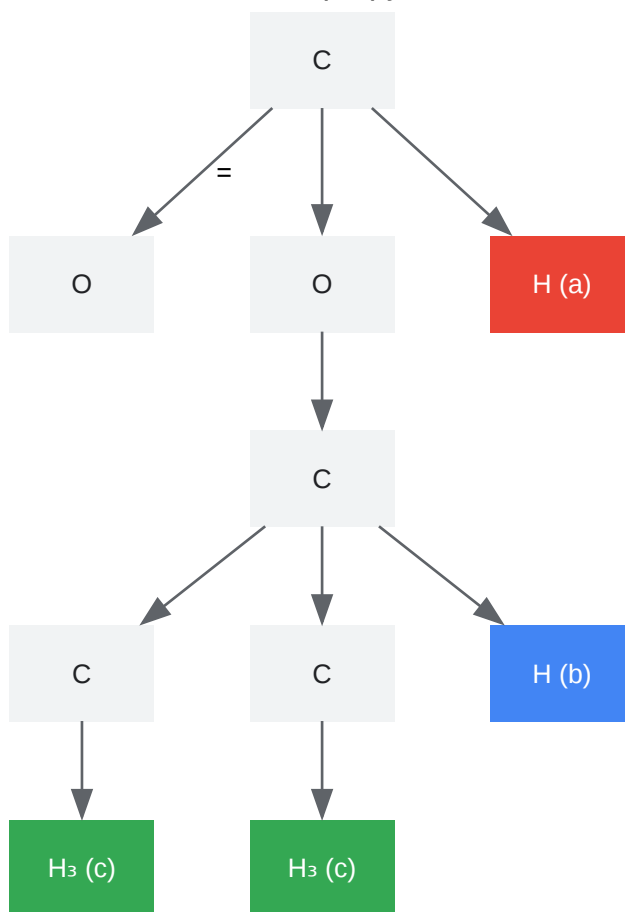
2.3. Data Processing

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
- Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
- Baseline Correction: A baseline correction is applied to ensure a flat baseline.
- Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm or the residual solvent peak.
- Integration: The relative areas of the signals are determined through integration.

Visualization of Molecular Structure and Spin-Spin Coupling

The following diagrams illustrate the structure of **isopropyl formate** and the spin-spin coupling interactions that give rise to the observed splitting patterns in the ^1H NMR spectrum.

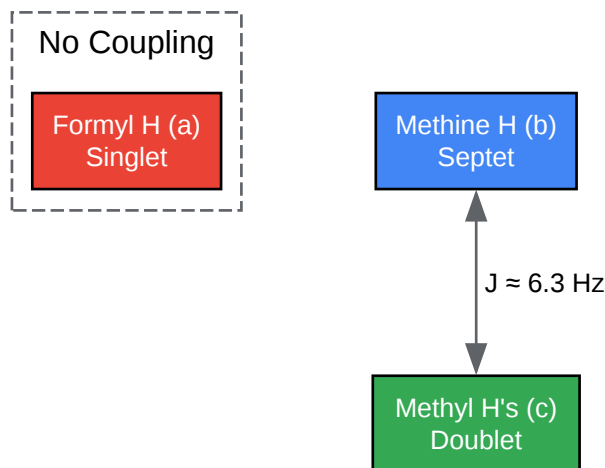
Structure of Isopropyl Formate



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Caption: Molecular structure of **isopropyl formate** with protons in unique chemical environments labeled (a, b, c).

Spin-Spin Coupling in Isopropyl Formate



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Caption: Diagram illustrating the spin-spin coupling interaction between the methine proton (b) and the methyl protons (c).

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